N-tert-butyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide
Description
N-tert-butyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazole moiety, and a tert-butyl group, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-tert-butyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-5-21-11-12(10-17-21)14(22)18-13-6-8-20(9-7-13)15(23)19-16(2,3)4/h10-11,13H,5-9H2,1-4H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVJFWARZQAJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2CCN(CC2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the pyrazole moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, using pyrazole derivatives and appropriate catalysts.
Final assembly: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-aminopiperidine-1-carboxamide: Similar structure but lacks the pyrazole moiety.
N-ethyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
N-tert-butyl-4-[(1-ethylpyrazole-4-carbonyl)amino]piperidine-1-carboxamide is unique due to the presence of both the tert-butyl group and the pyrazole moiety, which confer distinct chemical and biological properties
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